
2-Amino-5-(3-methoxypropoxy)benzamide
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Overview
Description
2-Amino-5-(3-methoxypropoxy)benzamide is an organic compound with the molecular formula C11H16N2O3 It is a derivative of benzamide, featuring an amino group at the second position and a 3-methoxypropoxy group at the fifth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(3-methoxypropoxy)benzamide typically involves the following steps:
Nitration: The starting material, 2-nitro-5-hydroxybenzamide, is nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Etherification: The hydroxyl group is converted to a 3-methoxypropoxy group through an etherification reaction. This can be achieved by reacting the intermediate with 3-methoxypropyl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(3-methoxypropoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The methoxypropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 2-Nitro-5-(3-methoxypropoxy)benzamide.
Reduction: 2-Amino-5-(3-hydroxypropoxy)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
2-Amino-5-(3-methoxypropoxy)benzamide is utilized as an intermediate in the synthesis of more complex organic molecules. It can participate in various chemical reactions, including:
- Oxidation : The amino group can be oxidized to form a nitro group.
- Reduction : The nitro group can be reduced back to an amino group, which can lead to the formation of derivatives with varying biological activities.
- Etherification : The hydroxyl group can be converted to a methoxypropoxy group, enhancing solubility and reactivity.
Biological Applications
Potential Inhibitor of Biological Pathways
The compound has been shown to interact with specific molecular targets such as enzymes or receptors. The mechanism of action involves hydrogen bonding between the amino group and active sites on proteins, while the methoxypropoxy group increases solubility and bioavailability. This interaction can modulate enzymatic activity, making it a candidate for drug development.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For example, derivatives have been evaluated against various bacterial strains, demonstrating significant activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate potent antibacterial effects, suggesting that modifications to the benzamide structure could enhance efficacy against resistant strains .
Case Study 1: Antimicrobial Evaluation
A study evaluating the antimicrobial activity of substituted benzamides found that certain derivatives exhibited MIC values as low as 1.27 µM against specific bacterial strains. This suggests that compounds like this compound could be effective in treating infections caused by resistant bacteria .
Case Study 2: Anticancer Potential
Another area of research has focused on the anticancer potential of benzamide derivatives. In vitro studies demonstrated that some compounds showed IC50 values lower than standard chemotherapeutics like 5-Fluorouracil (IC50 = 9.99 µM), indicating their potential as anticancer agents . For instance, one derivative achieved an IC50 value of 4.53 µM against colorectal carcinoma cell lines, highlighting its therapeutic promise.
Table 1: Summary of Antimicrobial Activity
Compound | Target Strain | MIC (µM) |
---|---|---|
N1 | Staphylococcus aureus | 1.27 |
N8 | E. coli | 1.43 |
N22 | Klebsiella pneumoniae | 2.60 |
N23 | Candida albicans | 2.65 |
Table 2: Anticancer Activity
Compound | Cell Line | IC50 (µM) |
---|---|---|
N9 | HCT116 (Colorectal) | 5.85 |
N18 | HCT116 (Colorectal) | 4.53 |
Standard | 5-Fluorouracil | 9.99 |
Mechanism of Action
The mechanism of action of 2-Amino-5-(3-methoxypropoxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the methoxypropoxy group can enhance the compound’s solubility and bioavailability. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-methoxybenzamide: Lacks the propoxy group, which may affect its solubility and reactivity.
2-Amino-5-(2-methoxyethoxy)benzamide: Has a shorter ether chain, potentially altering its interaction with molecular targets.
2-Amino-5-(4-methoxybutoxy)benzamide: Features a longer ether chain, which may influence its physical and chemical properties.
Uniqueness
2-Amino-5-(3-methoxypropoxy)benzamide is unique due to its specific substitution pattern, which provides a balance between solubility and reactivity. This makes it a versatile compound for various applications in research and industry.
Biological Activity
2-Amino-5-(3-methoxypropoxy)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological evaluation, and specific activities based on recent research findings.
Chemical Structure and Synthesis
The compound this compound features an amino group and a methoxypropoxy side chain attached to a benzene ring. This structural configuration is significant for its interaction with biological targets. The synthesis typically involves standard organic reactions, including amide bond formation and alkylation processes, which have been optimized in various studies to enhance yield and purity.
Biological Activity Overview
The biological activity of this compound has been evaluated across several studies, focusing on its effects against various biological targets, including cancer cells and enzymes.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound:
- Cytotoxicity : In vitro assays have demonstrated that this compound exhibits significant cytotoxic effects against multiple cancer cell lines. For instance, MTT assays indicated that the compound has an IC50 value comparable to established chemotherapeutics like cisplatin in certain cell lines, suggesting its potential as a therapeutic agent .
- Mechanism of Action : The mechanism by which this compound exerts its cytotoxic effects appears to involve the induction of apoptosis in cancer cells. Flow cytometry analyses revealed an increase in sub-G1 phase cells, indicating that the compound triggers programmed cell death pathways .
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes:
- NTPDases : It has been found to inhibit human ecto-nucleotide triphosphate diphosphohydrolases (h-NTPDases), which play a crucial role in nucleotide metabolism. Inhibition studies showed that this compound has a notable effect on h-NTPDase1 and h-NTPDase2, with IC50 values in the low micromolar range, indicating its potential use in conditions where modulation of nucleotide levels is beneficial .
Case Studies
Several case studies have been published that explore the efficacy of this compound:
- Study on Cancer Cell Lines : A comprehensive study tested the compound against various cancer cell lines including MDA-MB-231 (breast cancer), SUIT-2 (pancreatic cancer), and HT-29 (colorectal cancer). The results showed that the compound induced significant cytotoxicity with IC50 values ranging from 10 to 20 µM across these lines, outperforming some existing treatments .
- In Vivo Efficacy : Preliminary animal studies have indicated promising results for this compound in murine models of cancer. Dosing regimens were established to assess pharmacokinetics and bioavailability, revealing that the compound remains stable in circulation and effectively reaches tumor sites .
Comparative Data Table
Properties
Molecular Formula |
C11H16N2O3 |
---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
2-amino-5-(3-methoxypropoxy)benzamide |
InChI |
InChI=1S/C11H16N2O3/c1-15-5-2-6-16-8-3-4-10(12)9(7-8)11(13)14/h3-4,7H,2,5-6,12H2,1H3,(H2,13,14) |
InChI Key |
BOTXEGSMILKGDK-UHFFFAOYSA-N |
Canonical SMILES |
COCCCOC1=CC(=C(C=C1)N)C(=O)N |
Origin of Product |
United States |
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